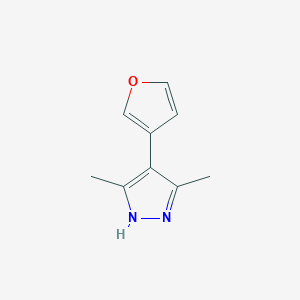
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyrazine) could contribute to its stability, while the trifluoromethyl group could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazole and pyrazine rings might participate in electrophilic substitution reactions, while the trifluoromethyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar trifluoromethyl group, while its melting and boiling points would depend on the strength of intermolecular forces .Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
The exploration into the scientific applications of compounds similar to N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has led to the synthesis and characterization of novel coordination complexes. These complexes demonstrate significant antioxidant activity. In a study, pyrazole-acetamide derivatives were synthesized and characterized, leading to the creation of Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, exhibit supramolecular architectures. Their antioxidant activity was assessed in vitro, revealing that both the ligands and their complexes present considerable antioxidant effects (Chkirate et al., 2019).
Heterocyclic Compounds and Biologically Active Substances
Heterocyclic compounds, including pyrazole and triazole derivatives, are prominent in the creation of new drugs due to their wide spectrum of biological activities. Research aimed at optimizing synthesis conditions for these compounds has led to the development of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. These compounds have been synthesized with high yields and purity, and preliminary screenings indicate a broad spectrum of potential actions, underscoring the versatility of these heterocyclic compounds in drug development (Hotsulia & Fedotov, 2019).
Antimicrobial Activities of Thiazole Derivatives
Thiazole derivatives, synthesized by incorporating a pyrazole moiety, have shown significant antimicrobial activities. The study synthesized novel thiazoles and tested them for anti-bacterial and anti-fungal activities, with some compounds exhibiting high efficacy. This research highlights the potential of pyrazole-containing compounds in the development of new antimicrobial agents, demonstrating the chemical versatility and biological relevance of these compounds (Saravanan et al., 2010).
Synthesis and Characterization for Antimicrobial Evaluation
The synthesis and characterization of pyrazole-imidazole-triazole hybrids have been carried out, leading to a series of compounds evaluated for antimicrobial activity. One of the synthesized compounds demonstrated remarkable potency against A. niger, even surpassing the reference drug Fluconazole. This study not only showcases the antimicrobial potential of such compounds but also emphasizes the importance of structural characterization in identifying effective antimicrobial agents (Punia et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c1-26-14(9-15(25-26)16-11-22-5-6-23-16)10-24-17(27)8-12-3-2-4-13(7-12)18(19,20)21/h2-7,9,11H,8,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTSDCLVYUVSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

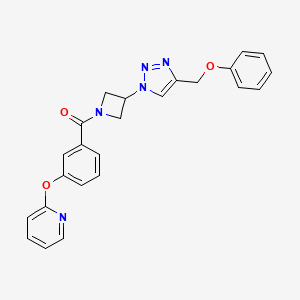
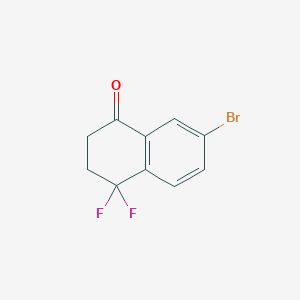

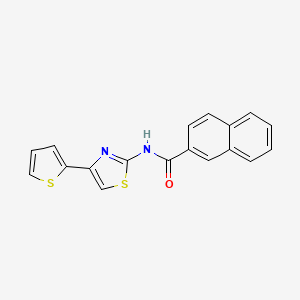
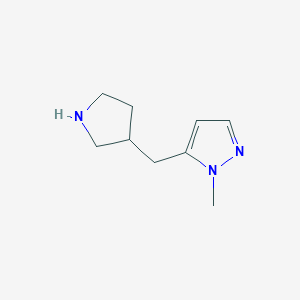
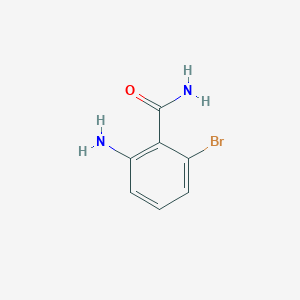
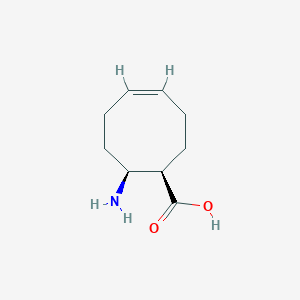
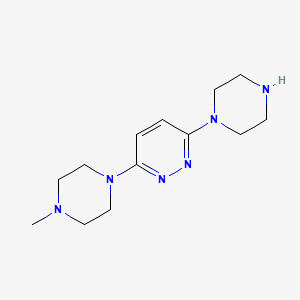
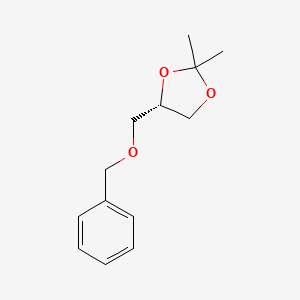
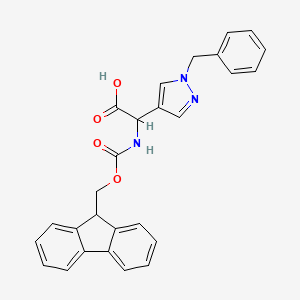
![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)

